molecular formula C10H17N3O B6630919 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol

3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol

Cat. No. B6630919
M. Wt: 195.26 g/mol
InChI Key: UFOOAGLEOOLSOI-UHFFFAOYSA-N
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Description

3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol is a chemical compound that belongs to the class of triazole compounds. It is widely used in scientific research, particularly in the field of medicinal chemistry. This compound has gained significant attention due to its potential therapeutic applications in various diseases.

Scientific Research Applications

3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol has numerous scientific research applications. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, bacterial infections, and neurological disorders. This compound has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting specific enzymes and proteins involved in various disease processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been linked to the induction of apoptosis in cancer cells and the prevention of neurodegeneration in neurological disorders.
Biochemical and Physiological Effects:
3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. Additionally, it has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol in lab experiments is its potency and selectivity. This compound has been shown to exhibit potent inhibitory activity against various cancer cell lines and bacterial strains, while exhibiting minimal toxicity to normal cells. Additionally, it has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to work with in certain assays.

Future Directions

There are numerous future directions for the research and development of 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol. One potential direction is the further investigation of its potential therapeutic applications in various diseases, including cancer, bacterial infections, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify specific targets for its therapeutic effects. Furthermore, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of even more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-cyclopropylethyl azide with propargyl alcohol in the presence of copper (I) iodide as a catalyst. The reaction takes place under mild conditions and yields the desired product in good yield.

properties

IUPAC Name

3-[1-(2-cyclopropylethyl)triazol-4-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c14-7-1-2-10-8-13(12-11-10)6-5-9-3-4-9/h8-9,14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOOAGLEOOLSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCN2C=C(N=N2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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